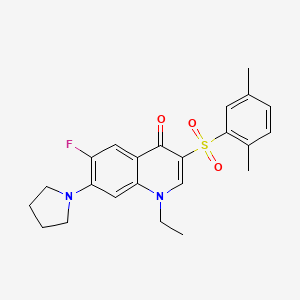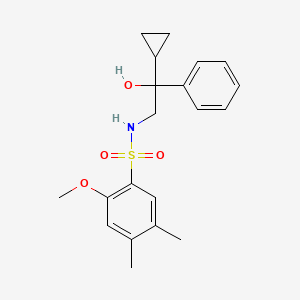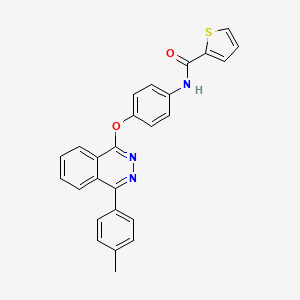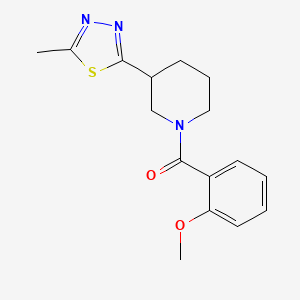![molecular formula C21H13N3O6S B2651948 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886170-97-4](/img/new.no-structure.jpg)
6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups, including methoxy, nitrophenyl, thiazolyl, and chromeno-pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminobenzaldehyde derivative, with a β-keto ester under acidic or basic conditions to form the chromeno-pyrrole core.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a condensation reaction between the chromeno-pyrrole intermediate and a thiazole derivative, often using a dehydrating agent like phosphorus oxychloride (POCl₃).
Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where the chromeno-pyrrole-thiazole intermediate reacts with a nitrophenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, using reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the methoxy group can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ with Pd/C, NaBH₄ in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or electrophiles like bromine (Br₂) in suitable solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. The presence of the nitrophenyl and thiazolyl groups suggests that it may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity, fluorescence, or stability. Its complex structure makes it a candidate for applications in electronic devices, sensors, and advanced coatings.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group can participate in electron transfer reactions, while the thiazolyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1-(4-aminophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with an amino group instead of a nitro group, potentially altering its reactivity and biological activity.
6-Methoxy-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Contains a chlorophenyl group, which may affect its chemical properties and applications.
6-Methoxy-1-(4-methylphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Features a methyl group, influencing its steric and electronic properties.
Uniqueness
The uniqueness of 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenyl group, in particular, may enhance its electron-withdrawing properties, affecting its interactions with other molecules and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
886170-97-4 |
|---|---|
Molecular Formula |
C21H13N3O6S |
Molecular Weight |
435.41 |
IUPAC Name |
6-methoxy-1-(4-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H13N3O6S/c1-29-13-6-7-14-15(10-13)30-19-16(18(14)25)17(11-2-4-12(5-3-11)24(27)28)23(20(19)26)21-22-8-9-31-21/h2-10,17H,1H3 |
InChI Key |
WWNRIMIUFYBYRY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)[N+](=O)[O-])C5=NC=CS5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2651868.png)
![2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2651870.png)
![N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2651871.png)


![N-(6-fluoro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B2651874.png)
![N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2651875.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651879.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2651882.png)


![1-(3-chlorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2651886.png)
![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B2651887.png)
